Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
Brand Name: Vulcanchem
CAS No.: 350820-59-6
VCID: VC0558541
InChI: InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1
SMILES: CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C25H45N3O6
Molecular Weight: 302,33*181,32 g/mole

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

CAS No.: 350820-59-6

Cat. No.: VC0558541

Molecular Formula: C25H45N3O6

Molecular Weight: 302,33*181,32 g/mole

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate - 350820-59-6

Specification

CAS No. 350820-59-6
Molecular Formula C25H45N3O6
Molecular Weight 302,33*181,32 g/mole
IUPAC Name N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1
Standard InChI Key ZWHPSLKRGKRCQH-SBSPUUFOSA-N
SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Structure

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate possesses a complex structure with several distinctive functional groups that determine its chemical behavior and applications. The compound consists of a dicyclohexylamine salt of a protected amino acid derivative.

Structural Components

The compound features multiple key structural elements:

  • An (R)-configured chiral center at the 2-position of the butanoate backbone, providing stereochemical specificity critical for biological interactions

  • An allyloxycarbonyl (Alloc) protecting group attached to the α-amino functionality, which can be selectively removed under mild conditions using palladium catalysts

  • A tert-butoxycarbonyl (Boc) protecting group on the side chain amino group, removable under acidic conditions

  • A butanoate backbone that forms the structural core of the molecule

  • A dicyclohexylamine counterion that forms a salt with the carboxylic acid moiety, enhancing stability and crystallinity

These structural features allow for orthogonal deprotection strategies, where one protecting group can be removed while leaving the other intact, providing significant synthetic versatility.

Chemical Identifiers and Properties

The compound possesses several technical identifiers and characteristic properties that assist in its identification and handling:

PropertyValue
CAS Number350820-59-6
Molecular FormulaC25H45N3O6
Molecular Weight483.64 g/mol
IUPAC NameN-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid
InChI KeyZWHPSLKRGKRCQH-SBSPUUFOSA-N
Canonical SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Isomeric SMILESCC(C)(C)OC(=O)NCCC@HNC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Physical StateTypically a crystalline solid
SolubilitySoluble in organic solvents, limited water solubility

These properties are essential for proper identification and characterization of the compound in both research and industrial settings.

Synthesis Methods and Production

The synthesis of Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves several carefully controlled steps to ensure stereochemical integrity and functional group compatibility.

Laboratory Synthetic Routes

The synthesis typically follows a multi-step process:

  • Protection of Amino Groups: The initial step involves the selective protection of amino groups using allyloxycarbonyl and tert-butoxycarbonyl groups. This is usually achieved through reactions with allyl chloroformate and tert-butyl chloroformate, respectively, in the presence of a base such as triethylamine.

  • Formation of the Butanoate Backbone: The butanoate backbone is created through a series of condensation reactions, often employing dicyclohexylcarbodiimide (DCC) as a coupling agent to ensure efficient bond formation.

  • Final Assembly: The final step involves the coupling of the protected amino groups with the butanoate backbone under controlled conditions to yield the desired compound with the correct stereochemistry.

  • Salt Formation: The formation of the dicyclohexylamine salt is achieved by treating the free acid with dicyclohexylamine in an appropriate solvent, leading to crystallization of the salt form.

Reaction Conditions and Optimization

Synthesis optimization requires careful control of several parameters:

  • Temperature Control: Precise temperature regulation (often using glycerine baths) is necessary to prevent side reactions and maintain stereochemical integrity.

  • Inert Atmosphere: Reactions are typically conducted under nitrogen or argon to prevent oxidation of sensitive intermediates.

  • pH Monitoring: For the Boc protection step, pH control is critical, with optimal conditions in the range of pH 7-8 to prevent premature deprotection.

  • Catalyst Selection: For steps involving hydrogenation or coupling reactions, catalyst choice significantly impacts yield and purity, with palladium and ruthenium catalysts showing different selectivity profiles.

Industrial Scale Production

For industrial applications, the synthesis undergoes several adaptations:

  • Automated Reactors: Use of automated reactor systems with stringent control of reaction parameters ensures consistency in large-scale production.

  • Continuous Flow Processing: Implementation of continuous flow chemistry can enhance efficiency and scalability while reducing waste and improving safety profiles.

  • Quality Control Measures: Industrial production incorporates comprehensive analytical monitoring using techniques such as HPLC, GC-MS, and NMR to ensure batch-to-batch consistency and high purity.

These synthetic approaches provide reliable pathways for both laboratory-scale research and potential commercial production of the compound.

Mechanism of Action and Reactivity

The chemical reactivity and utility of Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate are largely determined by the behavior of its protecting groups under various conditions.

Protecting Group Chemistry

The compound contains two orthogonal protecting groups that can be selectively manipulated:

  • Allyloxycarbonyl (Alloc) Group: This protecting group is stable under acidic and basic conditions but can be selectively removed using palladium-catalyzed reactions. Typically, palladium(0) complexes with nucleophilic scavengers like phenylsilane are employed to facilitate cleavage without disturbing the Boc group.

  • tert-Butoxycarbonyl (Boc) Group: This protecting group is stable under basic and neutral conditions but is readily cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents selectively removes the Boc group while leaving the Alloc group intact.

This orthogonality enables sequential deprotection strategies crucial for multistep synthetic pathways, particularly in peptide synthesis and medicinal chemistry.

Mechanistic Studies

Studies on the mechanistic aspects of this compound have revealed several key insights:

  • The rate of Boc deprotection follows first-order kinetics and is highly dependent on acid concentration and temperature

  • Alloc deprotection proceeds through π-allyl palladium complex formation followed by nucleophilic attack

  • The dicyclohexylamine counterion serves as a stabilizing agent, forming strong ionic interactions with the carboxylate group and affecting crystallization behavior

These mechanistic details provide guidance for optimizing reaction conditions in various applications and for developing new synthetic methodologies based on this compound.

Applications in Scientific Research

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate has found applications across multiple scientific disciplines due to its unique structural features and reactivity profile.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of complex molecules with potential therapeutic properties:

  • Anti-inflammatory Research: Derivatives of this compound have demonstrated promising anti-inflammatory properties in preliminary studies, particularly in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

  • Oncology Research: Some studies indicate that structurally related compounds can inhibit specific pathways involved in cancer progression, making them candidates for further investigation as potential anticancer agents.

  • Drug Delivery Systems: The compound's protecting groups can be utilized in prodrug design, where controlled deprotection triggers drug release at specific target sites.

Biochemistry and Peptide Synthesis

The compound's utility in biochemistry stems from its ability to facilitate complex peptide synthesis:

  • Enzyme Inhibition Studies: The compound and its derivatives can form stable complexes with enzymes, providing valuable tools for investigating enzyme kinetics and inhibition mechanisms.

  • Peptide Synthesis: The orthogonal protecting groups make this compound particularly valuable in solid-phase peptide synthesis, allowing for sequential and selective deprotection steps crucial for building complex peptide structures.

  • Bioconjugation: The compound can serve as a linker in bioconjugation chemistry, connecting biomolecules while maintaining their functional integrity.

Materials Science

In materials science, applications include:

  • Polymer Chemistry: The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced mechanical properties and thermal stability.

  • Nanotechnology: It may play a role in developing functionalized nanomaterials, where its chemical structure can influence surface properties and interactions of nanoparticles.

These diverse applications highlight the compound's versatility and importance across multiple scientific disciplines.

Analytical Characterization Methods

Proper characterization of Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate requires sophisticated analytical techniques that can confirm its structure, purity, and stereochemical integrity.

Spectroscopic Methods

Several spectroscopic techniques are essential for structural verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are critical for confirming the structural integrity of the compound, particularly for verifying the presence and configuration of the allyloxycarbonyl and tert-butoxycarbonyl protecting groups. The stereochemistry at the chiral center can also be determined through detailed NMR analysis.

  • Infrared (IR) Spectroscopy: IR analysis provides confirmation of key functional groups, including characteristic carbonyl absorptions from the carbamate and ester groups, typically appearing around 1700-1750 cm-1.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula and can track fragmentation patterns characteristic of the protecting groups.

Chromatographic Analysis

Chromatographic techniques are essential for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and isomer separation, particularly using chiral columns to verify the (R)-stereochemistry of the compound.

  • Gas Chromatography (GC): Used for quantitative purity analysis, especially when monitoring for low-molecular-weight impurities or by-products from the synthesis.

Stereochemical Analysis

Confirming the (R)-configuration at the chiral center requires specialized techniques:

  • Chiral HPLC: Using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to separate and confirm the enantiomeric purity.

  • Polarimetry: Measuring optical rotation to verify the expected value for the (R)-enantiomer.

  • X-ray Crystallography: For unambiguous determination of absolute configuration, particularly useful for the salt forms of the compound.

These analytical methods collectively provide comprehensive characterization essential for research applications and quality control in production settings.

Comparison with Similar Compounds

Understanding how Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate compares to related compounds provides valuable context for its applications and limitations.

Structurally Related Compounds

Several compounds share structural similarities:

Comparative Advantages

The unique features that distinguish this compound include:

  • Dual Protection Strategy: The combination of both allyloxycarbonyl and tert-butoxycarbonyl groups provides greater flexibility in synthetic routes compared to singly protected derivatives.

  • Selective Deprotection: The ability to selectively remove one protecting group while leaving the other intact offers a significant advantage in complex molecule synthesis.

  • Salt Form Stability: The dicyclohexylamine salt formation enhances stability and crystallinity compared to the free acid form, facilitating storage and handling.

Comparative Reactivity Table

Compound TypeAcid StabilityBase StabilityHydrogenation StabilityPalladium Catalyst Reactivity
Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoateBoc group sensitive, Alloc stableBoth groups relatively stableAlloc sensitive, Boc stableAlloc sensitive, Boc stable
N-Boc-protected amino acidsSensitiveStableStableStable
N-Cbz-protected amino acidsStableStableSensitiveVariable
Fmoc-protected amino acidsStableSensitiveStableStable

This comparative analysis highlights the unique reactivity profile that makes Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate particularly valuable in synthetic chemistry applications requiring orthogonal protection strategies.

Case Studies and Research Findings

Examination of specific research involving Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate provides insight into its practical applications and effectiveness.

Anti-inflammatory Activity Research

A significant study demonstrated the potential therapeutic applications of this compound and its derivatives:

Researchers investigated the anti-inflammatory properties of structurally related compounds, finding that derivatives exhibited meaningful inhibition of pro-inflammatory cytokines in vitro. The compounds modulated key signaling pathways related to inflammation, suggesting potential applications in treating inflammatory disorders. The dual-protection strategy was critical in creating stable derivatives that maintained their activity in biological systems.

Advancements in Peptide Synthesis

Research has shown significant benefits of this compound in peptide synthesis applications:

Catalyst Development Studies

Recent research has explored optimization of catalytic systems for selective deprotection:

A comprehensive study evaluated different palladium catalysts and reaction conditions for the selective removal of the allyloxycarbonyl group. The research found that Pd(PPh₃)₄ in the presence of phenylsilane as a scavenger provided optimal selectivity and yield, with minimal impact on the tert-butoxycarbonyl group. This work established improved protocols for the orthogonal deprotection strategy that is central to the compound's utility.

These case studies demonstrate the compound's versatility and importance in various research contexts, from medicinal chemistry to synthetic methodology development.

Future Research Directions

The unique properties of Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate suggest several promising avenues for future research and development.

Medicinal Chemistry Frontiers

Several emerging research directions in medicinal chemistry show potential:

  • Targeted Drug Delivery: Further investigation of the compound as a component in prodrug designs, where controlled deprotection could be triggered by specific biological environments or stimuli.

  • Anti-inflammatory Therapeutics: Building on preliminary anti-inflammatory activity findings, more comprehensive structure-activity relationship studies could optimize derivatives for enhanced potency and selectivity.

  • Combination with Emerging Therapeutic Modalities: Integration of the compound's chemistry with newer therapeutic approaches such as antibody-drug conjugates or targeted protein degradation.

Synthetic Methodology Advancement

Opportunities for methodology development include:

  • Catalytic Systems Optimization: Development of new catalyst systems for even more selective and efficient orthogonal deprotection strategies.

  • Flow Chemistry Applications: Adaptation of synthetic routes to continuous flow processes for improved scalability and sustainability.

  • Green Chemistry Approaches: Investigation of more environmentally friendly alternatives to traditional protecting group chemistry while maintaining the orthogonal deprotection capabilities.

Materials Science Applications

Potential materials science applications include:

  • Biodegradable Polymers: Exploration of the compound's incorporation into polymer structures designed for controlled degradation in biological environments.

  • Stimuli-Responsive Materials: Development of materials that can undergo structural changes in response to specific triggers, leveraging the selective deprotection chemistry of the protecting groups.

These research directions represent compelling opportunities to expand the utility and impact of Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate in multiple scientific disciplines.

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